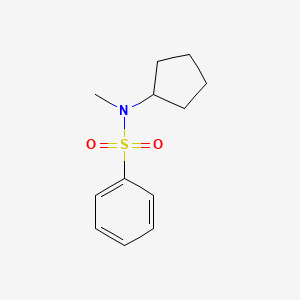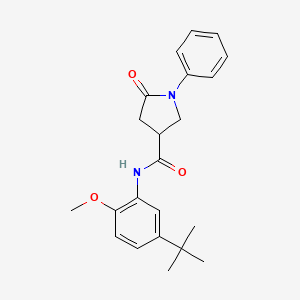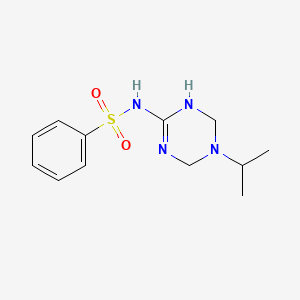
N-cyclopentyl-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N-methylbenzenesulfonamide, also known as CP-47,497, is a synthetic cannabinoid compound that was first synthesized in 1979. It is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to study the effects of cannabinoids on the body.
作用机制
N-cyclopentyl-N-methylbenzenesulfonamide is a potent agonist of the cannabinoid receptor CB1. When it binds to this receptor, it activates a signaling pathway that leads to a variety of effects on the body. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to regulate ion channels such as calcium channels and potassium channels. In addition, N-cyclopentyl-N-methylbenzenesulfonamide has been shown to modulate intracellular signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
实验室实验的优点和局限性
N-cyclopentyl-N-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it a valuable tool for investigating the mechanisms of action of cannabinoids. It is also relatively stable and easy to handle, which makes it a convenient compound to work with in the lab.
However, there are also limitations to the use of N-cyclopentyl-N-methylbenzenesulfonamide in lab experiments. One limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the use of N-cyclopentyl-N-methylbenzenesulfonamide in lab experiments may not accurately reflect the effects of cannabinoids in vivo, as the compound may not be able to cross the blood-brain barrier.
未来方向
There are several future directions for research involving N-cyclopentyl-N-methylbenzenesulfonamide. One area of research is the investigation of the effects of cannabinoids on the immune system. Another area of research is the investigation of the potential therapeutic uses of cannabinoids for the treatment of various diseases and conditions. Additionally, future research may focus on the development of new synthetic cannabinoids that have improved pharmacological properties and fewer side effects.
合成方法
The synthesis of N-cyclopentyl-N-methylbenzenesulfonamide involves the reaction of 1,1-dimethyl-3-(1-naphthoyl)urea with cyclopentylmagnesium bromide in the presence of a copper catalyst. The resulting product is then treated with methanesulfonic acid to yield N-cyclopentyl-N-methylbenzenesulfonamide.
科学研究应用
N-cyclopentyl-N-methylbenzenesulfonamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used as a tool to investigate the mechanisms of action of cannabinoids and to study the biochemical and physiological effects of these compounds.
属性
IUPAC Name |
N-cyclopentyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-13(11-7-5-6-8-11)16(14,15)12-9-3-2-4-10-12/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUDRMSRHAZXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5104411.png)


![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B5104432.png)
![6-(6-chloro-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104433.png)
![7-benzoyl-11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5104435.png)
![4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5104449.png)
![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)

![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)
![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5104499.png)